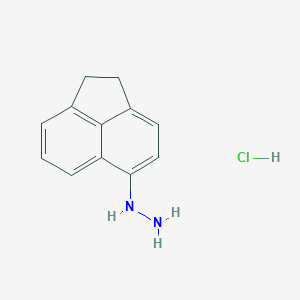
(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride” is a chemical compound with the CAS Number 2225143-99-5 . It is used in various chemical reactions and has a molecular weight of 0 .
Synthesis Analysis
The synthesis of compounds related to “(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride” involves multicomponent reactions of acenaphthoquinone as building blocks . The most widely used methods for the preparation of acenaphthoquinone are the oxidation of acenaphthene with various oxidizing agents and the Friedel–Crafts reaction of naphthalene derivatives with oxalyl chloride .Chemical Reactions Analysis
“(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride” is involved in a wide range of reactions that include acenaphthoquinone in the synthesis of heterocyclic compounds . Multicomponent reactions (MCRs) play an increasingly important role in organic and medicinal chemistry because of their convergence, productivity, ease of execution, good to excellent yields, and broad applications in combinatorial chemistry .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride, focusing on six unique fields:
Antitumor Activity
(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride: has shown potential as an antitumor agent. Research indicates that derivatives of acenaphthene, including this compound, exhibit significant cytotoxicity against various human cancer cell lines. These include non-small cell lung cancer, human colon adenocarcinoma, and human breast cancer cells . The compound’s ability to inhibit tumor growth makes it a promising candidate for further development in cancer therapy.
Antimicrobial Properties
This compound has demonstrated antimicrobial activity, making it useful in the development of new antibiotics. Studies have shown that acenaphthene derivatives can effectively inhibit the growth of various bacterial and fungal strains . This property is particularly valuable in the fight against antibiotic-resistant pathogens, providing a new avenue for antimicrobial drug development.
Anti-inflammatory Effects
Research has also explored the anti-inflammatory properties of (1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride . The compound has been found to reduce inflammation in various in vitro and in vivo models . This makes it a potential candidate for the treatment of inflammatory diseases such as arthritis and inflammatory bowel disease.
Insecticidal Activity
The insecticidal properties of this compound have been investigated, showing effectiveness against a range of insect pests . This application is particularly relevant in agriculture, where it could be used to develop new insecticides that are more effective and potentially less harmful to the environment compared to traditional chemical pesticides.
Synthesis of Novel Compounds
(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride: is also valuable in synthetic chemistry. It serves as a building block for the synthesis of various novel compounds with potential pharmaceutical applications . Its unique structure allows for the creation of derivatives that can be tailored for specific biological activities, enhancing the scope of medicinal chemistry.
Biochemical Research
In biochemical research, this compound is used as a reagent to study enzyme interactions and protein functions . Its ability to interact with biological molecules makes it a useful tool for understanding complex biochemical pathways and mechanisms, which can lead to the development of new therapeutic strategies.
Safety And Hazards
“(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride” has several hazard statements including H319, H332, H302, H312, H335, and H315 . Precautionary statements include P264, P280, P305+P351+P338, P337+P313P, P261, P271, P304+P340, P312, P302+P352, P321, P332+P313, P362, P302+P352, P312, P322, P363, P501, P270, P301+P312, and P330 .
properties
IUPAC Name |
1,2-dihydroacenaphthylen-5-ylhydrazine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2.ClH/c13-14-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9;/h1-3,6-7,14H,4-5,13H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWMVKNXGZYTTPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1,2-Dihydroacenaphthylen-5-yl)hydrazine hydrochloride | |
CAS RN |
2225143-99-5 |
Source


|
| Record name | (1,2-dihydroacenaphthylen-5-yl)hydrazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

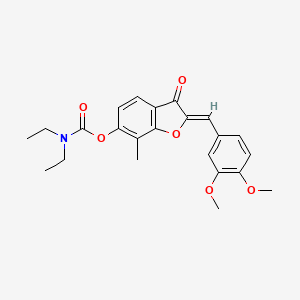
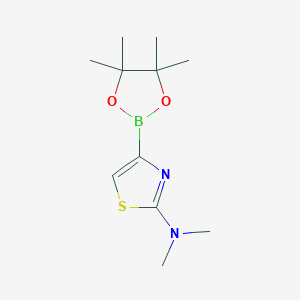
![4-ethyl-N-(2-(2-(o-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzenesulfonamide](/img/structure/B2813845.png)
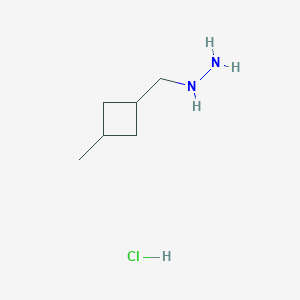
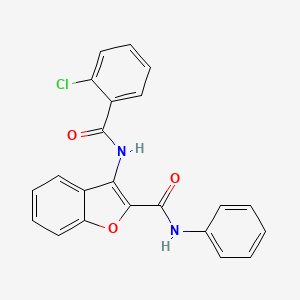
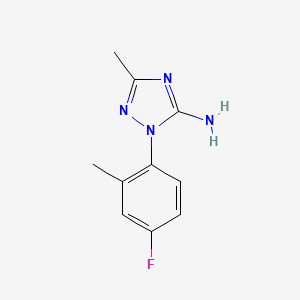
![2-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B2813853.png)
![N-butyl-N'-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide](/img/structure/B2813854.png)

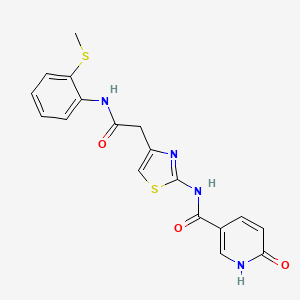

![1-allyl-2-amino-N-(3-isopropoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2813861.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-(2-phenoxypropanamido)benzofuran-2-carboxamide](/img/structure/B2813862.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-carboxamide](/img/structure/B2813864.png)